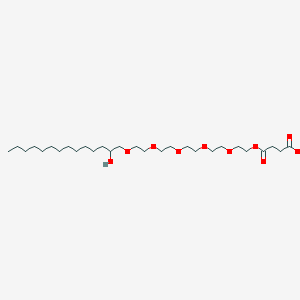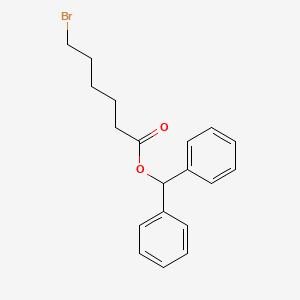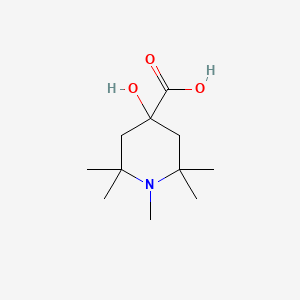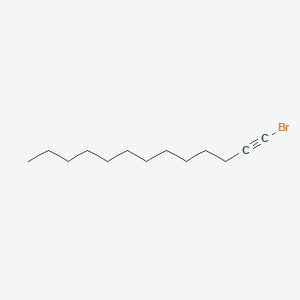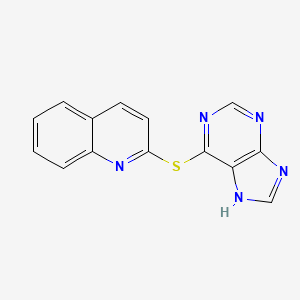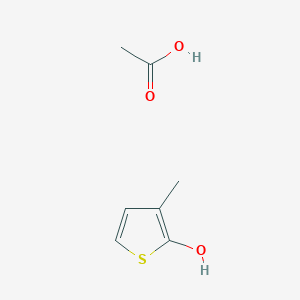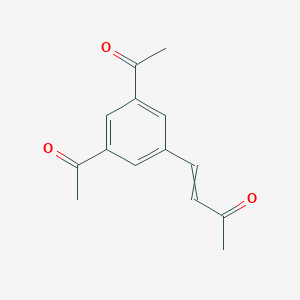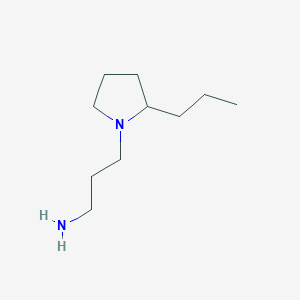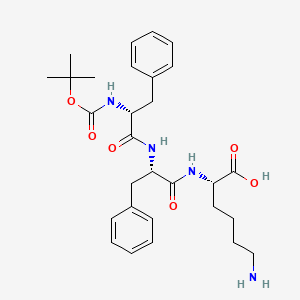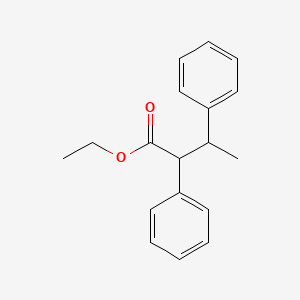![molecular formula C26H23N B14357573 N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline CAS No. 91175-23-4](/img/structure/B14357573.png)
N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a naphthalene ring, an ethyl group, and a phenyl group attached to an aniline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as naphthalene, ethyl bromide, and aniline.
Formation of Naphthalen-1-yl Ethyl Derivative: Naphthalene is reacted with ethyl bromide in the presence of a strong base like sodium hydride to form the naphthalen-1-yl ethyl derivative.
Coupling Reaction: The naphthalen-1-yl ethyl derivative is then coupled with aniline in the presence of a palladium catalyst to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions and efficient production of the compound.
Catalyst Optimization: The use of highly efficient catalysts to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amines.
Substitution: The compound can undergo electrophilic substitution reactions, where the aromatic rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene Derivatives: Compounds such as 1-naphthylamine and 2-naphthylamine share structural similarities with N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline.
Phenyl Derivatives: Compounds like N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine are also structurally related.
Uniqueness
This compound is unique due to the presence of both naphthalene and phenyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
91175-23-4 |
|---|---|
Molekularformel |
C26H23N |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
N-ethyl-4-(2-naphthalen-1-ylethenyl)-N-phenylaniline |
InChI |
InChI=1S/C26H23N/c1-2-27(24-12-4-3-5-13-24)25-19-16-21(17-20-25)15-18-23-11-8-10-22-9-6-7-14-26(22)23/h3-20H,2H2,1H3 |
InChI-Schlüssel |
OBVBVBKOVWKCQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=CC=C1)C2=CC=C(C=C2)C=CC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


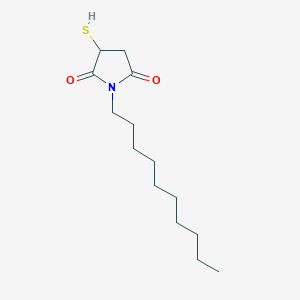
![N-[2,2-Dimethoxy-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14357502.png)
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-ol](/img/structure/B14357506.png)
